Superior In Vivo Antitumor Efficacy Versus Gemcitabine and Cytarabine in Human Tumor Xenografts
In a direct head-to-head comparison using human solid tumor and leukemia xenograft mouse models, DFP-10917 administered as a prolonged 14-day low-dose infusion (4.5 mg/kg/day) produced superior tumor growth inhibition relative to a 1-day high-dose regimen (30 mg/kg/day) and to the standard-of-care agents gemcitabine (GEM) and cytosine arabinoside (Ara-C). The low-dose prolonged infusion schedule avoided the body weight loss observed with the high-dose schedule, indicating a superior therapeutic index. [1]
| Evidence Dimension | In vivo antitumor efficacy (tumor growth inhibition and body weight change) |
|---|---|
| Target Compound Data | 14-day infusion at 4.5 mg/kg/day: significant tumor growth inhibition without body weight loss |
| Comparator Or Baseline | 1-day infusion at 30 mg/kg/day (same compound, high-dose schedule) and standard regimens of gemcitabine and cytarabine (less potent antitumor effects) |
| Quantified Difference | Low-dose prolonged schedule > high-dose short schedule; DFP-10917 > GEM and Ara-C in antitumor potency; no quantitative fold-difference reported, but qualitative superiority was statistically significant. |
| Conditions | Human solid tumor and leukemia xenografts in nude mice; tumor growth inhibition and body weight measured as endpoints |
Why This Matters
For procurement decisions in oncology research, this evidence demonstrates that DFP-10917 is not interchangeable with gemcitabine or cytarabine and provides a unique tool for studying prolonged low-dose DNA-damaging drug regimens.
- [1] Iizuka K, Zhang C, Eshima K, et al. Analysis of the prolonged infusion of DFP-10917, a deoxycytidine analog, as a therapeutic strategy for the treatment of human tumor xenografts in vivo. Int J Oncol. 2018;52(3):851-860. View Source
